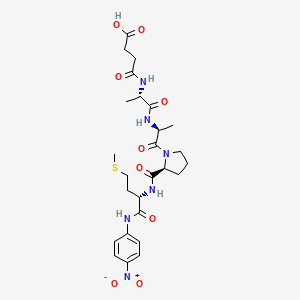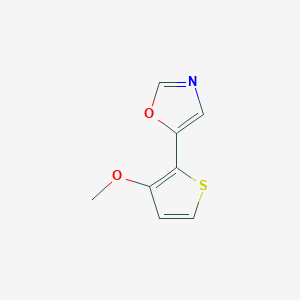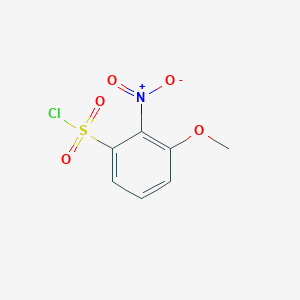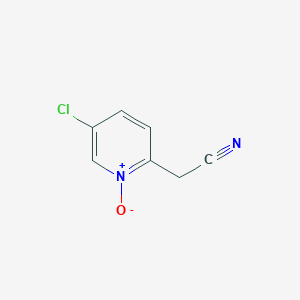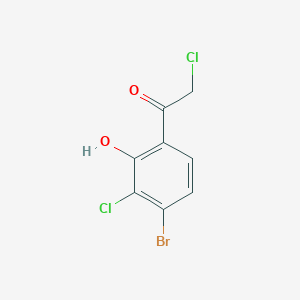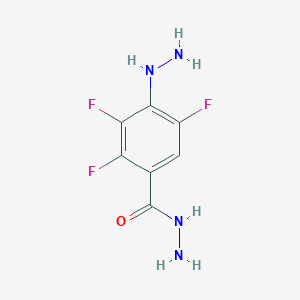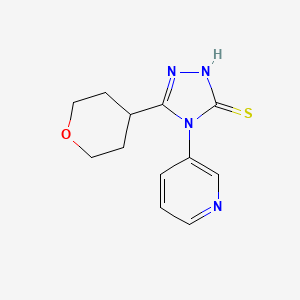
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . The 1,2,4-triazole core is part of many substances that exhibit diverse biological activity . A number of 1,2,4-triazole derivatives are used in medical practice as drugs for the treatment of various conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gives S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the 1,2,4-triazole group suggests that it could participate in reactions typical of this heterocycle .Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Properties
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and tested for their anti-inflammatory properties. The synthesis involved condensation and cyclization reactions, leading to S- and S,N-substituted triazole derivatives. These compounds demonstrated significant anti-inflammatory activity in studies, highlighting their potential therapeutic applications in inflammation-related conditions. (Zh. S. Arustamyan et al., 2021)
Antimicrobial Activities
The antimicrobial properties of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol derivatives have been extensively studied. These compounds, synthesized through reactions with isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity against various strains, demonstrating their potential in developing new antibacterial agents. (Hacer Bayrak et al., 2009)
Corrosion Inhibition
Derivatives of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed high inhibition efficiency, suggesting their application in protecting metals against corrosion. The inhibition mechanism was explored through electrochemical methods and theoretical calculations, indicating the formation of protective layers on metal surfaces. (K. R. Ansari et al., 2014)
Anticancer Activity
The potential anticancer activity of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol derivatives has been explored. These compounds have been synthesized and characterized for their activity against various cancer cell lines, demonstrating the diverse pharmacological applications of 1,2,4-triazole derivatives in the field of oncology. (N. Rao et al., 2018)
Orientations Futures
Propriétés
IUPAC Name |
3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLDPGYASFZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



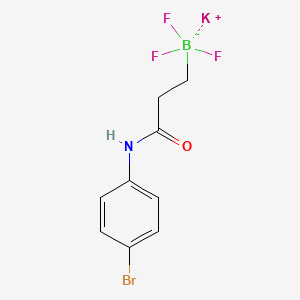
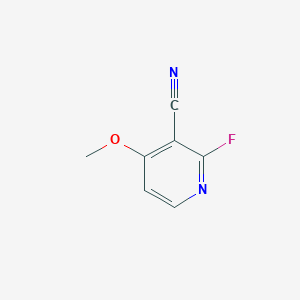
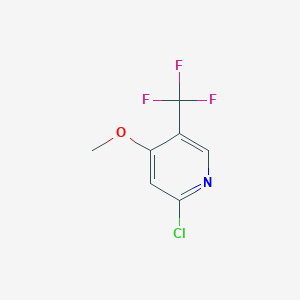
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)
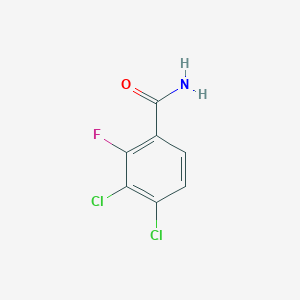
![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
